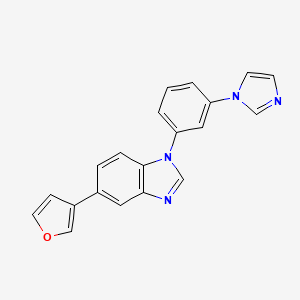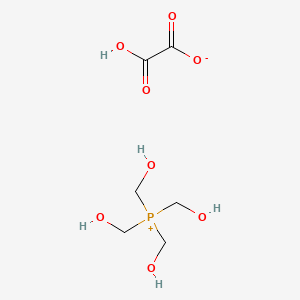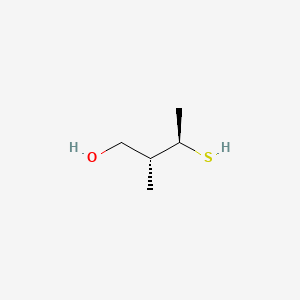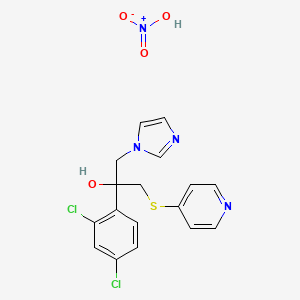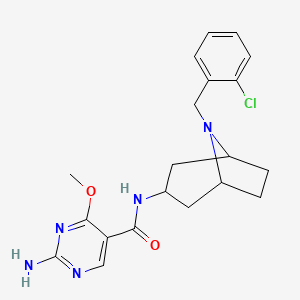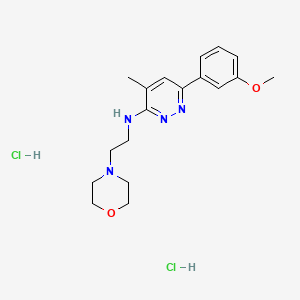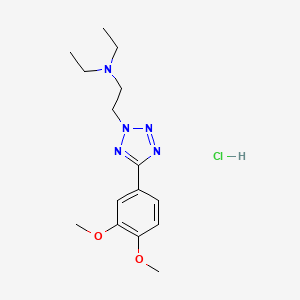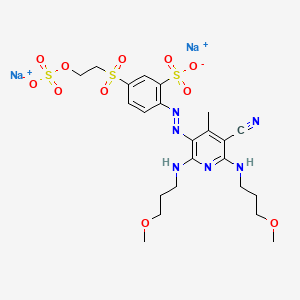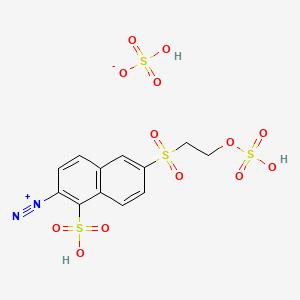
hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of multiple sulfonate groups in this compound enhances its solubility in water, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium typically involves the diazotization of an aromatic amine. The process begins with the sulfonation of naphthalene to introduce sulfonate groups.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. The use of sulfonated naphthalene derivatives as starting materials is common, and the diazotization step is carefully monitored to prevent the decomposition of the diazonium salt .
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) chloride for Sandmeyer reactions and phenols or aromatic amines for azo coupling reactions. The reactions are typically carried out under acidic conditions to stabilize the diazonium ion .
Major Products
The major products formed from these reactions include aryl halides, phenols, and azo compounds, which are valuable intermediates in the synthesis of dyes and pigments .
Aplicaciones Científicas De Investigación
Hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners .
Comparación Con Compuestos Similares
Hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium can be compared with other diazonium salts, such as:
Benzene diazonium chloride: Similar in reactivity but lacks the sulfonate groups, making it less soluble in water.
Toluene diazonium sulfate: Contains a methyl group, which affects its reactivity and solubility.
Naphthalene-1-diazonium sulfate: Similar naphthalene backbone but different substitution pattern, leading to variations in reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced solubility and versatility in organic synthesis.
Propiedades
Número CAS |
116008-02-7 |
|---|---|
Fórmula molecular |
C12H12N2O13S4 |
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
hydrogen sulfate;1-sulfo-6-(2-sulfooxyethylsulfonyl)naphthalene-2-diazonium |
InChI |
InChI=1S/C12H10N2O9S3.H2O4S/c13-14-11-4-1-8-7-9(2-3-10(8)12(11)25(17,18)19)24(15,16)6-5-23-26(20,21)22;1-5(2,3)4/h1-4,7H,5-6H2,(H-,17,18,19,20,21,22);(H2,1,2,3,4) |
Clave InChI |
WUFMWQVYHQJYTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)[N+]#N)C=C1S(=O)(=O)CCOS(=O)(=O)O.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



